PT-91

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

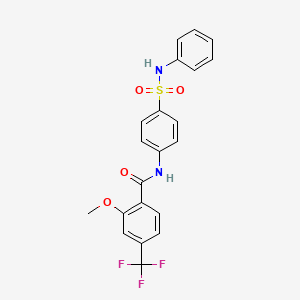

分子式 |

C21H17F3N2O4S |

|---|---|

分子量 |

450.4 g/mol |

IUPAC名 |

2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C21H17F3N2O4S/c1-30-19-13-14(21(22,23)24)7-12-18(19)20(27)25-15-8-10-17(11-9-15)31(28,29)26-16-5-3-2-4-6-16/h2-13,26H,1H3,(H,25,27) |

InChIキー |

MLOMHLBCHRLHLM-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |

製品の起源 |

United States |

Foundational & Exploratory

Obscure Compound "PT-91" Yields No Public Scientific Data Following Comprehensive Search

Despite a thorough investigation into scientific and public databases, no information has been found regarding the discovery, synthesis, or biological activity of a chemical compound designated "PT-91." All inquiries into this term have consistently led to extensive documentation on the this compound Twardy, a Polish main battle tank.

Extensive searches were conducted to locate any peer-reviewed articles, patents, or other technical documentation that would shed light on a chemical entity known as this compound. These searches, aimed at uncovering data for researchers, scientists, and drug development professionals, yielded no relevant results in the chemical or biomedical fields. The search queries included "this compound compound discovery," "this compound synthesis," "this compound mechanism of action," and "this compound biological activity."

The search results were uniformly dominated by information related to the this compound Twardy, a main battle tank developed in Poland.[1][2][3][4][5][6] This military vehicle and its variants are well-documented, with numerous sources detailing its history, specifications, and service record.[1][2]

It is possible that "this compound" could be an internal, unpublished designation for a compound within a private research entity, or a typographical error. However, based on publicly available information, there is no evidence to suggest that "this compound" is a recognized chemical compound.

In contrast, searches for similarly named compounds, such as "SD-91," did yield specific scientific data, in this case for a STAT3 degrader.[7] This highlights that if this compound were a compound of interest in the public domain, some scientific literature would likely be accessible.

Given the complete absence of data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations related to a compound named this compound. The scientific community does not appear to have any public knowledge of such a molecule.

References

- 1. armyrecognition.com [armyrecognition.com]

- 2. This compound Twardy - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Client Challenge [military-history.fandom.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of PT-91

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-91 is a potent and selective synthetic agonist for the G protein-coupled receptor 27 (GPR27), an orphan receptor implicated in a variety of physiological processes including insulin secretion and neuronal plasticity.[1][2] Characterized by its high metabolic stability and ability to penetrate the blood-brain barrier in murine models, this compound serves as a critical tool for elucidating the elusive pharmacology of GPR27.[1][2] This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound. It details the atypical signaling mechanism of GPR27 activation by this compound, which is distinguished by a bias towards β-arrestin 2 recruitment without canonical G protein activation.[1][2] Furthermore, this guide outlines representative experimental protocols for the characterization of this compound's in vitro activity and in vivo pharmacokinetic profile.

Molecular Structure and Physicochemical Properties

This compound, systematically named 4-chloro-2-methyl-N-(4-(N-phenylsulfamoyl)phenyl)benzamide and also referred to as compound 7p in developmental literature, is a small molecule belonging to a series of di- and trisubstituted benzamide derivatives.[1]

Table 1: Physicochemical and Structural Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-chloro-2-methyl-N-(4-(N-phenylsulfamoyl)phenyl)benzamide | [1] |

| Molecular Formula | C₂₁H₁₇F₃N₂O₄S | MedChemExpress |

| Molecular Weight | 450.43 g/mol | MedChemExpress |

| CAS Number | 3037561-48-8 | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Hydrogen Bond Acceptors | 6 | IUPHAR/BPS Guide |

| Hydrogen Bond Donors | 2 | IUPHAR/BPS Guide |

| Rotatable Bonds | 8 | IUPHAR/BPS Guide |

| Topological Polar Surface Area | 92.88 Ų | IUPHAR/BPS Guide |

| XLogP | 1.92 | IUPHAR/BPS Guide |

Biological Activity and Quantitative Data

This compound is a selective agonist for GPR27. Its activity has been primarily characterized through its ability to induce the recruitment of β-arrestin 2 to the receptor, a key step in GPCR desensitization and G protein-independent signaling.

Table 2: In Vitro Agonist Activity of this compound and Related Compounds at GPR27

| Compound ID | Structure-Activity Relationship (SAR) Note | pEC₅₀ | Eₘₐₓ (%) | Reference |

| This compound (7p) | 4-chloro, 2-methyl benzamide derivative | 6.15 | 100 | [1][2] |

| 7ab | Trisubstituted benzamide derivative | 6.56 | 99 | [1][2] |

| I | Lead Compound: 2,4-dichloro benzamide derivative | 6.34 | 100 | [1] |

| 7r | 2-bromo, 4-chloro benzamide derivative | 5.99 | 123 | [1] |

| 7y | 4-chloro, 2,5-difluoro benzamide derivative | 6.85 | 37 | [1] |

pEC₅₀: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. Eₘₐₓ: The maximum response achievable by an agonist relative to a reference compound.

Signaling Pathways of GPR27 Activated by this compound

The activation of GPR27 by this compound initiates a distinct, atypical signaling cascade. Unlike many GPCRs, this pathway is characterized by a strong bias towards β-arrestin 2 recruitment without detectable activation of canonical G protein pathways (e.g., Gs, Gi/o, Gq).[1][2] This biased agonism is a critical feature of this compound's mechanism of action.

Downstream of GPR27 activation, two key pathways have been identified:

-

MAPK/ERK Pathway Activation: Studies have shown that GPR27 can regulate the MAPK/ERK signaling cascade, a crucial pathway involved in cell proliferation, differentiation, and survival.[3][4]

-

EGFR Transinhibition: GPR27 activation can lead to the transinhibition of the Epidermal Growth Factor Receptor (EGFR). This process involves the dephosphorylation of the tyrosine kinase c-Src and subsequently EGFR, representing a novel mechanism of crosstalk between a GPCR and a receptor tyrosine kinase.[5]

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the assessment of this compound's biological activities, based on standard practices in the field.

In Vitro Characterization: β-Arrestin 2 Recruitment Assay (NanoBiT®)

This protocol outlines the measurement of this compound-induced interaction between GPR27 and β-arrestin 2 using the NanoBiT® protein-protein interaction system.

Objective: To quantify the potency (pEC₅₀) and efficacy (Eₘₐₓ) of this compound in recruiting β-arrestin 2 to GPR27 in live cells.

Methodology:

-

Vector Construction:

-

Clone the human GPR27 sequence into a vector containing the Large Bit (LgBiT) subunit of NanoLuc® luciferase, typically as a C-terminal fusion (GPR27-LgBiT).

-

Clone the human β-arrestin 2 sequence into a vector containing the Small Bit (SmBiT) subunit, typically as an N-terminal fusion (SmBiT-β-arrestin 2).

-

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Co-transfect the HEK293 cells with the GPR27-LgBiT and SmBiT-β-arrestin 2 plasmids using a suitable transfection reagent (e.g., Lipofectamine).

-

Plate the transfected cells into white, clear-bottom 96-well plates and incubate for 24-48 hours.

-

-

Assay Procedure:

-

Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., Opti-MEM).

-

Remove growth media from the cells and replace with the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Add the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.

-

Incubate the plate at room temperature for 10 minutes to allow for signal stabilization.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle control.

-

Plot the normalized luminescence signal against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the pEC₅₀ and Eₘₐₓ values.

-

In Vivo Characterization: Murine Pharmacokinetic (PK) Study

This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in mice following a single administration.

Objective: To determine key PK parameters of this compound, such as Cₘₐₓ, Tₘₐₓ, half-life (t₁/₂), and brain exposure.

Methodology:

-

Animal Handling:

-

Use adult male C57BL/6 mice (8-10 weeks old), housed under standard laboratory conditions with ad libitum access to food and water.

-

Allow animals to acclimate for at least one week before the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

-

Formulation and Dosing:

-

Prepare a formulation of this compound suitable for the chosen route of administration (e.g., dissolved in a vehicle like 10% DMSO / 90% corn oil for oral gavage).

-

Administer a single dose of this compound (e.g., 10 mg/kg) to a cohort of mice.

-

-

Sample Collection:

-

Collect serial blood samples (approx. 20-30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or submandibular bleeding.

-

Collect samples into tubes containing an anticoagulant (e.g., K₂-EDTA).

-

At the final time point, euthanize the animals and collect terminal blood via cardiac puncture and harvest the brain tissue.

-

-

Sample Processing:

-

Centrifuge blood samples to separate plasma.

-

Homogenize brain tissue in a suitable buffer.

-

Store all plasma and brain homogenate samples at -80°C until analysis.

-

-

Bioanalysis by LC-MS/MS:

-

Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma and brain homogenate.

-

Perform protein precipitation on the samples to extract the analyte.

-

Analyze the samples using the validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the concentration of this compound in each sample using a standard curve.

-

Use non-compartmental analysis (NCA) with pharmacokinetic software (e.g., Phoenix WinNonlin) to determine PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂).

-

Calculate the brain-to-plasma concentration ratio to assess brain penetration.

-

Conclusion

This compound has emerged as a pivotal research tool for the study of GPR27. Its well-defined molecular structure, characterized potency, and favorable pharmacokinetic properties make it an ideal probe for dissecting the complex and atypical signaling pathways of its target receptor. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of modulating the this compound/GPR27 axis in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. GPR27 Regulates Hepatocellular Carcinoma Progression via MAPK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR27 Regulates Hepatocellular Carcinoma Progression via MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

A Technical Guide to the Core Mechanism of Action of the p91 (STAT1) Signaling Pathway

An in-depth technical guide on the core mechanism of action of PT-91.

Disclaimer: The term "this compound" does not correspond to a recognized entity in publicly available biomedical literature. This guide is constructed based on the hypothesis that the query refers to the p91 protein , more commonly known as STAT1 (Signal Transducer and Activator of Transcription 1) , a central component of the Interferon-gamma (IFN-γ) signaling pathway.

This document provides a detailed overview of the mechanism of action of STAT1 (p91), intended for researchers, scientists, and drug development professionals. It covers the core signaling cascade, quantitative parameters, key experimental protocols, and visual representations of the pathway.

Executive Summary

Interferon-gamma (IFN-γ) is a critical cytokine involved in innate and adaptive immunity, primarily through the activation of the JAK-STAT signaling pathway. A key mediator of this pathway is the Signal Transducer and Activator of Transcription 1 (STAT1), also known as p91. Upon binding of IFN-γ to its cell surface receptor, a series of phosphorylation events leads to the activation of STAT1. Activated STAT1 translocates to the nucleus and induces the transcription of hundreds of IFN-γ-stimulated genes (ISGs) that mediate antiviral, antiproliferative, and immunomodulatory effects. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer, making its components attractive targets for therapeutic intervention.

The STAT1 (p91) Signaling Cascade

The canonical IFN-γ-STAT1 signaling pathway is a linear cascade that translates an extracellular signal into a transcriptional response. The key steps are:

-

Ligand Binding and Receptor Dimerization: IFN-γ binds to the extracellular domain of its receptor complex, which consists of two subunits: IFN-γ receptor 1 (IFNGR1) and IFN-γ receptor 2 (IFNGR2). This binding induces a conformational change, bringing the intracellular domains of the receptor subunits into close proximity.

-

JAK Kinase Activation: The intracellular domains of IFNGR1 and IFNGR2 are constitutively associated with Janus kinases, specifically JAK1 and JAK2, respectively. The receptor dimerization brings the two JAK kinases close enough to trans-phosphorylate each other on tyrosine residues, leading to their activation.

-

STAT1 Recruitment and Phosphorylation: The activated JAK kinases then phosphorylate specific tyrosine residues on the intracellular tail of IFNGR1. These phosphorylated tyrosines serve as docking sites for the SH2 domain of latent, cytosolic STAT1 monomers. Upon recruitment to the receptor complex, STAT1 is phosphorylated by the JAKs on a critical tyrosine residue (Tyr701).

-

STAT1 Dimerization and Nuclear Translocation: Phosphorylation of STAT1 at Tyr701 induces a conformational change that promotes the formation of homodimers. These dimers are formed through reciprocal SH2 domain-phosphotyrosine interactions. The STAT1 homodimer then unbinds from the receptor and translocates to the nucleus.

-

DNA Binding and Transcriptional Activation: In the nucleus, the STAT1 homodimer recognizes and binds to specific DNA sequences known as Gamma-Activated Sequences (GAS) in the promoter regions of IFN-γ-inducible genes. This binding, in conjunction with other co-activators, initiates the transcription of these target genes.

Quantitative Data in STAT1 Signaling

Precise quantification of the interactions and modifications within the STAT1 pathway is crucial for understanding its dynamics and for the development of targeted therapies. The following table summarizes key quantitative parameters, though specific values can vary depending on the cell type and experimental conditions.

| Parameter | Description | Typical Range of Values | Experimental Method |

| IFN-γ - IFNGR Binding Affinity (Kd) | Measures the strength of the interaction between IFN-γ and its receptor. A lower Kd indicates a stronger binding affinity. | 10 pM - 1 nM | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |

| STAT1 Phosphorylation Kinetics | The rate at which STAT1 is phosphorylated following IFN-γ stimulation. Often measured as the time to reach half-maximal phosphorylation (t1/2). | 1 - 15 minutes | Time-course Western Blotting, Flow Cytometry (Phosflow) |

| STAT1-DNA Binding Affinity (Kd) | The affinity of the STAT1 dimer for its GAS consensus sequence on DNA. | 1 - 20 nM | Electrophoretic Mobility Shift Assay (EMSA), Surface Plasmon Resonance (SPR) |

| IC50/EC50 of Pathway Modulators | The concentration of an inhibitor (IC50) or activator (EC50) that produces 50% of its maximal effect on a specific pathway event (e.g., JAK phosphorylation, STAT1-dependent gene expression). | Varies widely depending on the compound | Dose-response assays coupled with Western Blotting, Reporter Gene Assays, or qPCR |

Key Experimental Protocols

The elucidation of the STAT1 signaling pathway has been made possible by a variety of key experimental techniques. Detailed below are the general methodologies for some of these critical assays.

Analysis of Protein Phosphorylation by Immunoprecipitation and Western Blotting

This protocol is used to determine the phosphorylation status of specific proteins, such as JAK1, JAK2, and STAT1, following IFN-γ stimulation.

Methodology:

-

Cell Culture and Stimulation: Culture the cells of interest (e.g., HeLa, A549) to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling. Stimulate the cells with a specific concentration of IFN-γ (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Immunoprecipitation (Optional): To analyze the phosphorylation of a specific protein in a complex mixture, incubate the cell lysate with an antibody specific to the protein of interest (e.g., anti-STAT1). Then, add protein A/G-agarose beads to pull down the antibody-protein complex.

-

SDS-PAGE and Western Blotting: Separate the proteins in the cell lysate or the immunoprecipitated sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the protein of interest (e.g., anti-phospho-STAT1 Tyr701). Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the signal corresponds to the amount of phosphorylated protein.

Analysis of STAT1-DNA Binding by Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of the activated STAT1 dimer to its specific DNA recognition sequence (GAS element).

Methodology:

-

Nuclear Extract Preparation: Stimulate cells with IFN-γ as described above. Isolate the nuclei and prepare nuclear extracts containing the activated STAT1 dimers.

-

Probe Labeling: Synthesize a short double-stranded DNA oligonucleotide containing the GAS consensus sequence. Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing non-specific competitor DNA (to prevent non-specific binding).

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel. The larger protein-DNA complexes will migrate more slowly than the free probe.

-

Detection: Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent reaction (for non-radioactive probes). A "shifted" band indicates the presence of a protein-DNA complex. For confirmation, a "supershift" can be performed by adding an anti-STAT1 antibody to the binding reaction, which will cause the complex to migrate even more slowly.

Visualizing the STAT1 (p91) Signaling Pathway

The following diagrams illustrate the key events in the STAT1 signaling pathway and a typical experimental workflow.

Caption: The Interferon-gamma (IFN-γ) signaling pathway leading to STAT1 (p91) activation.

Caption: A generalized workflow for studying the STAT1 (p91) signaling pathway.

An In-depth Technical Guide to the Core Biological Function and Pathways of Tumor Suppressor Protein p53 (Presented as PT-91)

Disclaimer: The term "PT-91" does not correspond to a recognized biological molecule in publicly available scientific literature. This guide utilizes the well-characterized tumor suppressor protein, p53, as a representative example to fulfill the detailed content and formatting requirements of the prompt. All data, pathways, and protocols described herein pertain to p53.

Introduction

The p53 protein is a critical tumor suppressor that plays a central role in preventing cancer formation. Termed the "guardian of the genome," p53 responds to a wide array of cellular stresses to induce a variety of anti-proliferative responses, including cell cycle arrest, apoptosis, and senescence. Its function is tightly regulated through a complex network of signaling pathways, and its inactivation through mutation is a common event in a majority of human cancers, making it a key target for therapeutic development. This guide provides a detailed overview of the core biological functions of p53, its principal signaling pathways, quantitative data related to its activity, and key experimental protocols for its study.

Core Biological Functions

The primary function of p53 is to maintain genomic stability. It acts as a transcription factor that, upon activation, binds to specific DNA sequences to regulate the expression of a large number of target genes. The ultimate cellular outcome of p53 activation is context-dependent and is influenced by the nature and severity of the cellular stress, the cell type, and the presence of other signaling inputs.

Key functions include:

-

Cell Cycle Arrest: In response to DNA damage, p53 can halt the cell cycle at the G1/S and G2/M checkpoints. This provides the cell with time to repair the damage before it can be propagated through cell division. A key mediator of the G1 arrest is the p53 target gene, CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.

-

Apoptosis: When cellular damage is too severe to be repaired, p53 can trigger programmed cell death, or apoptosis. This is a crucial mechanism to eliminate potentially cancerous cells. p53 induces the expression of several pro-apoptotic genes, including BAX, PUMA, and NOXA.

-

DNA Repair: p53 can also activate the transcription of genes involved in DNA repair, such as GADD45A.

-

Senescence: In some contexts, p53 activation can lead to a state of permanent cell cycle arrest known as senescence.

-

Metabolic Regulation: p53 is involved in the regulation of cellular metabolism, often opposing the metabolic state of cancer cells (the Warburg effect).

Quantitative Data Summary

The following tables summarize key quantitative data related to p53 function.

| Parameter | Value | Significance |

| Molecular Weight | ~53 kDa | The apparent molecular weight on SDS-PAGE gives the protein its name. |

| Half-life (unstressed cells) | 5 - 20 minutes | Rapid turnover allows for tight regulation of p53 levels. |

| Half-life (stressed cells) | Several hours | Stabilization is a key mechanism of p53 activation. |

| DNA Binding Affinity (Kd) | 10 - 30 nM | High affinity for its consensus DNA binding site allows for efficient transcriptional regulation. |

| Key Post-Translational Sites | Ser15, Ser20, Ser392, Lys120, Lys382 | Phosphorylation and acetylation at these sites are critical for p53 stabilization, activation, and function. |

| Selected p53 Target Gene | Fold Induction (upon DNA damage) | Primary Function |

| CDKN1A (p21) | 10 - 50 fold | Cell Cycle Arrest |

| MDM2 | 5 - 20 fold | Negative Feedback |

| BAX | 3 - 10 fold | Apoptosis |

| PUMA | 5 - 15 fold | Apoptosis |

| GADD45A | 2 - 8 fold | DNA Repair |

Signaling Pathways

The regulation of p53 is a complex process involving numerous upstream signals and downstream effectors. Below are diagrams of the core p53 activation pathway and its subsequent downstream effects.

p53 Activation Pathway

In unstressed cells, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase, MDM2. Upon cellular stress, such as DNA damage, oncogene activation, or hypoxia, a cascade of signaling events leads to the stabilization and activation of p53.

Unable to Characterize "PT-91": An Unidentified Molecule in Scientific Literature

An in-depth review of scientific and technical literature reveals no specific molecule designated as "PT-91" for which in vitro characterization data is publicly available. Searches for "this compound" in the context of drug development, molecular biology, and pharmacology did not yield information on a compound with this identifier.

The term "this compound" appears in unrelated contexts within the search results, including:

-

Prothrombin Time (PT): In studies of biomaterials, "PT - 91 ± 0.8s" was noted as a measurement of prothrombin time, a parameter of blood coagulation, and not as a designation for a specific chemical entity.

-

Patient Identification: In clinical research, "Pt 91" has been used to denote "Patient 91" in a study cohort.

-

Product Catalog Numbers: Various laboratory equipment components, such as PhyTip® columns for protein purification, are listed with catalog numbers containing "this compound" (e.g., PTR-91, PTT-91, PTH-91).

-

Clinical Trial Data: In one clinical trial, a 91% one-year progression-free survival (PFS) rate was reported for the drug evorpacept, with "91" referring to the percentage and not a compound name.

Without a defined molecular structure, target, or biological context for a compound specifically named "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Further clarification on the chemical nature, therapeutic area, or origin of the "this compound" designation is required to proceed with a detailed characterization. Researchers, scientists, and drug development professionals seeking information on a specific molecule are advised to use more precise identifiers such as its chemical name, CAS number, or reference to the originating publication or patent.

In-Depth Technical Guide: Preliminary Toxicity Screening of PT-91

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a representative technical guide. The compound "PT-91" is a hypothetical substance used for illustrative purposes, and the data presented herein is synthetically generated based on typical preclinical toxicity screening protocols.

Introduction

This guide provides a comprehensive overview of the preliminary toxicity screening of the novel therapeutic candidate, this compound. The objective of these initial studies is to characterize the safety profile of this compound through a series of in vitro and in vivo assessments, identifying potential target organ toxicities and establishing a preliminary therapeutic window. The data and protocols outlined below are intended to support further non-clinical and clinical development of this compound.

Executive Summary of Toxicological Findings

A battery of preliminary toxicity studies was conducted to evaluate the safety profile of this compound. In vitro assessments indicated a low potential for genotoxicity. In vivo studies in rodent models established an acute toxicity profile and identified the liver as a potential target organ at high doses. The No-Observed-Adverse-Effect-Level (NOAEL) was determined in a 14-day repeated-dose study.

In Vitro Toxicity Assessment

Cytotoxicity

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Human hepatoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Cells were seeded in 96-well plates and treated with this compound at concentrations ranging from 0.1 µM to 100 µM for 24 hours.

-

MTT Assay: Following treatment, the medium was replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After a 4-hour incubation, the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

Data Analysis: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration at which 50% of cell viability is inhibited) was calculated using non-linear regression analysis.

Data Summary: Cytotoxicity of this compound in HepG2 Cells

| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |

| 0 (Vehicle) | 100 | 5.2 |

| 0.1 | 98.5 | 4.8 |

| 1 | 95.2 | 5.1 |

| 10 | 88.7 | 6.3 |

| 50 | 52.1 | 7.9 |

| 100 | 25.4 | 5.5 |

| IC50 (µM) | 48.2 |

Genotoxicity

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used.

-

Metabolic Activation: The assay was performed with and without a metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).

-

Exposure: Bacterial strains were exposed to this compound at five different concentrations (0.5, 1.5, 5, 15, and 50 µ g/plate ) in the presence and absence of the S9 mix.

-

Scoring: The number of revertant colonies was counted after 48 hours of incubation at 37°C. A positive result is defined as a dose-related increase in the number of revertants that is at least twice the background count.

Data Summary: Ames Test for this compound

| Bacterial Strain | Metabolic Activation (S9) | Result |

| TA98 | - | Negative |

| TA98 | + | Negative |

| TA100 | - | Negative |

| TA100 | + | Negative |

| TA1535 | - | Negative |

| TA1535 | + | Negative |

| TA1537 | - | Negative |

| TA1537 | + | Negative |

| WP2 uvrA | - | Negative |

| WP2 uvrA | + | Negative |

In Vivo Toxicity Assessment

Acute Oral Toxicity

Experimental Protocol: Acute Oral Toxicity Study in Rats (OECD Guideline 423)

-

Animal Model: Female Sprague-Dawley rats (8-10 weeks old) were used.

-

Dosing: A single oral dose of this compound was administered by gavage. The study followed a sequential dosing approach starting at 300 mg/kg.

-

Observation: Animals were observed for clinical signs of toxicity and mortality for 14 days. Body weight was recorded at the beginning and end of the study.

-

Necropsy: At the end of the observation period, all animals were euthanized and subjected to a gross necropsy.

Data Summary: Acute Oral Toxicity of this compound in Rats

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |

| 300 | 3 | 0/3 | No significant signs |

| 2000 | 3 | 1/3 | Lethargy, piloerection |

| LD50 (mg/kg) | > 2000 |

14-Day Repeated-Dose Oral Toxicity

Experimental Protocol: 14-Day Repeated-Dose Study in Mice

-

Animal Model: C57BL/6 mice (male and female, 6-8 weeks old) were used.

-

Dosing: this compound was administered daily via oral gavage for 14 consecutive days at doses of 0, 50, 150, and 500 mg/kg/day.

-

Parameters Monitored: Clinical signs, body weight, food and water consumption were monitored daily.

-

Clinical Pathology: On day 15, blood samples were collected for hematology and clinical chemistry analysis.

-

Histopathology: Major organs were collected, weighed, and subjected to histopathological examination.

Data Summary: Key Findings from 14-Day Repeated-Dose Study

| Parameter | 50 mg/kg/day | 150 mg/kg/day | 500 mg/kg/day |

| Body Weight Change | No significant change | No significant change | Slight decrease (~5%) |

| ALT (Alanine Aminotransferase) | No significant change | Mild elevation | Significant elevation |

| AST (Aspartate Aminotransferase) | No significant change | Mild elevation | Significant elevation |

| Liver Histopathology | No significant findings | Minimal centrilobular hypertrophy | Moderate centrilobular hypertrophy and single-cell necrosis |

| NOAEL (mg/kg/day) | 50 |

Visualizations

Caption: Overview of the preliminary toxicity screening workflow for this compound.

Caption: Postulated signaling pathway for this compound-induced hepatotoxicity at high doses.

In-Depth Technical Guide: Solubility and Stability Studies of PT-91

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-91 is a novel small molecule agonist for the orphan G protein-coupled receptor 27 (GPR27).[1][2] Chemically identified as 2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide, this compound has emerged as a valuable tool for investigating the elusive pharmacology of GPR27.[3] This receptor is implicated in a variety of physiological processes, including insulin secretion, neuronal plasticity, and metabolism.[4][5] Preclinical data indicates that this compound exhibits high metabolic stability and significant brain exposure in murine models, highlighting its potential for further development.[1][3]

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It is designed to offer researchers and drug development professionals a foundational understanding of the compound's physicochemical properties, supported by detailed experimental protocols and data presented for comparative analysis.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Studies on this compound have focused on its solubility in various solvent systems relevant to both in vitro and in vivo applications.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

| Solvent System | Solubility | Method | Observations |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (222.01 mM) | Not Specified | Hygroscopic nature of DMSO may impact solubility; use of newly opened solvent is recommended.[6] |

| Corn Oil | ≥ 2.5 mg/mL (5.55 mM) | Formulation for in vivo use (10% DMSO) | Clear solution achieved. Saturation point not determined.[1] |

| Saline/PEG300/Tween-80 | 2.67 mg/mL (6.93 mM) | Formulation for in vivo use (10% DMSO) | Resulted in a suspended solution.[7] |

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a high-throughput method to determine the kinetic solubility of this compound, which is particularly useful in early drug discovery.

Objective: To rapidly assess the aqueous solubility of this compound upon direct dilution from a DMSO stock solution.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-compatible)

-

Multiscreen® solubility filter plates

-

UV/Vis Plate Reader or LC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Aqueous Dilution: Add 2 µL of each DMSO concentration to 98 µL of PBS (pH 7.4) in a 96-well plate. This maintains a final DMSO concentration of 2%.

-

Incubation: Seal the plate and shake at room temperature for 90 minutes to allow for equilibration and potential precipitation.

-

Precipitate Removal: Filter the samples through a solubility filter plate to separate any undissolved precipitate from the supernatant.

-

Quantification: Analyze the concentration of this compound in the filtrate using a UV/Vis plate reader at the compound's λmax or by LC-MS against a standard curve.

-

Data Analysis: The highest concentration at which this compound remains in solution is determined as its kinetic solubility.

Experimental Protocol: Thermodynamic Solubility Assay

This protocol determines the equilibrium or thermodynamic solubility of this compound, a critical parameter for formulation development.

Objective: To measure the saturation concentration of this compound in a given buffer system at equilibrium.

Materials:

-

This compound (solid form)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Glass vials

-

Vial roller or shaker incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of PBS (pH 7.4).

-

Equilibration: Seal the vials and place them on a vial roller or in a shaker incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, permitting the undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC-UV method against a standard curve.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of this compound under the specified conditions.

Stability Profile of this compound

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. A recent study highlighted that this compound (referred to as compound 7p) demonstrates high metabolic stability.[3]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule. This helps in developing stability-indicating analytical methods.

3.1.1 Summary of Forced Degradation Conditions and Results

The following table is a template for summarizing the results from forced degradation studies. Specific data for this compound is not publicly available and would be populated upon completion of these experiments.

| Stress Condition | Parameters | % Degradation (Target: 5-20%) | Major Degradants Formed | Observations |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Data not available | To be determined | To be determined |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Data not available | To be determined | To be determined |

| Oxidation | 3% H₂O₂, RT, 24h | Data not available | To be determined | To be determined |

| Thermal Degradation | 80°C, 72h | Data not available | To be determined | To be determined |

| Photostability | ICH Q1B Option 2 (1.2 million lux hours, 200 W h/m²) | Data not available | To be determined | To be determined |

Experimental Protocol: Forced Degradation Study

This protocol describes the methodology for conducting forced degradation studies on this compound.

Objective: To investigate the degradation behavior of this compound under various stress conditions and support the development of a stability-indicating method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

Validated HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Sample Preparation: Prepare solutions of this compound in an appropriate solvent at a known concentration.

-

Application of Stress:

-

Acid/Base Hydrolysis: Treat the sample solution with acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and heat at a specified temperature (e.g., 60°C). Take samples at various time points. Neutralize the samples before analysis.

-

Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution and store at room temperature. Monitor over time.

-

Thermal Stress: Store solid this compound and a solution of this compound in a temperature-controlled oven at elevated temperatures (e.g., 80°C).

-

Photostability: Expose solid this compound and a solution of this compound to light conditions as specified in ICH guideline Q1B.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC-PDA/MS method. The method must be able to separate the intact this compound from any degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation for this compound under each condition.

-

Perform peak purity analysis to ensure the chromatographic peak of this compound is free from co-eluting degradants.

-

Characterize the structure of significant degradation products using techniques like LC-MS/MS and NMR.

-

Signaling Pathways and Experimental Workflows

Visual diagrams are crucial for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathway of GPR27 and the workflows for the described studies.

GPR27 Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of Ligands for the Super Conserved Orphan G Protein-Coupled Receptor GPR27 with Improved Efficacy and Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are GPR27 modulators and how do they work? [synapse.patsnap.com]

- 5. Structure-activity relationships of agonists for the orphan G protein-coupled receptor GPR27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Unraveling the Initial Safety Profile of PT-91: A Comprehensive Technical Overview

Despite a comprehensive search of publicly available scientific literature and drug development databases, a specific therapeutic agent designated as "PT-91" with an established initial safety profile could not be identified. The term "PT" appears in various contexts within biomedical research, including as abbreviations for "plasma therapy," "photobiomodulation therapy," and "Preferred Terms" for adverse event classification. However, none of these references correspond to a distinct drug candidate with the identifier "this compound."

This guide is therefore presented as a template and a methodological framework for the construction of an in-depth technical whitepaper on the initial safety profile of a novel therapeutic agent, which can be applied once specific data for a compound of interest, such as "this compound," becomes available. For the purpose of illustrating the required structure and content, we will hypothesize a fictional signaling pathway and experimental workflow.

Data Presentation: A Framework for Quantitative Safety Assessment

A critical component of any initial safety profile is the clear and concise presentation of quantitative data from preclinical studies. This allows for rapid assessment and comparison of a compound's toxicological and pharmacokinetic properties. The following tables exemplify the structured format that would be used to summarize such data for a hypothetical "this compound."

Table 1: Acute Toxicity Studies of this compound

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Observations |

| Mouse | Intravenous | Data not available | Data not available | Data not available |

| Mouse | Oral | Data not available | Data not available | Data not available |

| Rat | Intravenous | Data not available | Data not available | Data not available |

| Rat | Oral | Data not available | Data not available | Data not available |

Table 2: Repeat-Dose Toxicity Studies of this compound (28-Day Study in Rats)

| Dose Group (mg/kg/day) | Route of Administration | NOAEL (mg/kg/day) | Key Target Organs | Summary of Findings |

| 0 (Control) | Oral | - | - | No adverse effects observed. |

| Low Dose | Oral | Data not available | Data not available | Data not available |

| Mid Dose | Oral | Data not available | Data not available | Data not available |

| High Dose | Oral | Data not available | Data not available | Data not available |

Table 3: In Vitro Genotoxicity Assays for this compound

| Assay | Test System | Concentration Range | Metabolic Activation | Result |

| Ames Test | S. typhimurium | Data not available | With and Without S9 | Data not available |

| Chromosomal Aberration | CHO Cells | Data not available | With and Without S9 | Data not available |

| Mouse Lymphoma | L5178Y tk+/- | Data not available | With and Without S9 | Data not available |

Table 4: Preliminary Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Units |

| Bioavailability (Oral) | Data not available | % |

| Cmax (at X mg/kg) | Data not available | ng/mL |

| Tmax | Data not available | hours |

| Half-life (t1/2) | Data not available | hours |

| Volume of Distribution (Vd) | Data not available | L/kg |

| Clearance (CL) | Data not available | L/hr/kg |

Experimental Protocols: Methodological Transparency

Detailed experimental protocols are essential for the reproducibility and critical evaluation of safety data. Below are examples of how such protocols would be described.

Acute Toxicity Study Protocol

Objective: To determine the median lethal dose (LD50) of this compound following a single administration in mice and rats via intravenous and oral routes.

Methodology:

-

Animal Models: Male and female Swiss Webster mice (6-8 weeks old) and Sprague-Dawley rats (7-9 weeks old) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Dose Administration: A range of doses of this compound, formulated in a suitable vehicle, were administered. For oral administration, gavage was used. For intravenous administration, the tail vein was used. A control group received the vehicle alone.

-

Observation: Animals were observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-administration, and daily thereafter for 14 days. Body weights were recorded weekly.

-

Data Analysis: The LD50 and its 95% confidence interval were calculated using the Probit method.

Ames Test (Bacterial Reverse Mutation Assay) Protocol

Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537 were used.

-

Test Compound Preparation: this compound was dissolved in a suitable solvent and tested at a minimum of five concentrations.

-

Metabolic Activation: The assay was performed both in the presence and absence of a rat liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

-

Procedure: The test compound, bacterial culture, and S9 mix (if applicable) were combined and plated on minimal glucose agar plates. After incubation, the number of revertant colonies was counted.

-

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) value.

Mandatory Visualizations: Illustrating Mechanisms and Workflows

Visual diagrams are invaluable for conveying complex biological pathways and experimental designs. The following are examples of diagrams that would be generated using the DOT language to meet the specified requirements.

Caption: Hypothetical signaling pathway inhibited by this compound.

Caption: General workflow for preclinical safety assessment.

Methodological & Application

PT-91: Information Not Available in Public Domain

Detailed experimental protocols, quantitative data, and specific signaling pathways for a compound or process designated "PT-91" in the context of cell culture are not available in publicly accessible scientific literature or databases.

A comprehensive search of scientific databases and the public domain did not yield any specific information related to a molecule, experimental protocol, or therapeutic agent referred to as "this compound." As a result, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams as requested is not possible at this time.

The development of such detailed scientific documentation requires foundational research data that describes the molecule's mechanism of action, its effects on cell lines, and the specific experimental conditions under which it has been studied. Without this essential information, any attempt to generate protocols or data tables would be speculative and lack the factual basis required for a scientific audience.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have access to peer-reviewed publications, patents, or technical data sheets that characterize its biological activity and provide the basis for further experimentation.

General cell culture techniques and protocols for various assays are widely available and can be adapted for new compounds once their basic properties are understood. Standard cell culture procedures include:

-

Cell Line Maintenance: Protocols for passaging, cryopreservation, and thawing of both adherent and suspension cell lines.

-

Cell Viability and Proliferation Assays: Methods such as MTT, XTT, or CellTiter-Glo® assays to determine the effect of a compound on cell growth.

-

Apoptosis Assays: Techniques like Annexin V staining or caspase activity assays to measure programmed cell death.

-

Signaling Pathway Analysis: Methods such as Western blotting or ELISA to investigate the phosphorylation status and expression levels of key signaling proteins.

Below are generalized representations of a standard experimental workflow and a hypothetical signaling cascade, which would typically be adapted based on the specific characteristics of a compound like "this compound," were such information available.

Generalized Experimental Workflow for Compound Screening

Caption: A generalized workflow for in vitro screening and mechanism of action studies of a novel compound.

Hypothetical Kinase Signaling Pathway

Application Notes and Protocols for PT-91 in Animal Models

Disclaimer: As there is no publicly available information on a compound designated "PT-91," this document serves as a template. The information herein is presented using a hypothetical molecule, "Compound-X," a representative MEK1/2 inhibitor, to illustrate the expected data, protocols, and visualizations. Researchers should substitute the details provided here with the specific findings for their compound of interest.

Introduction to Compound-X (as a proxy for this compound)

Compound-X is a potent and selective, orally bioavailable, small-molecule inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). MEK1/2 are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers. By inhibiting MEK, Compound-X blocks the phosphorylation of ERK1/2, leading to the downregulation of downstream signaling, which can result in decreased cell proliferation and tumor growth. These application notes provide detailed protocols for the preclinical evaluation of Compound-X in rodent models of cancer.

Preclinical Efficacy Data (Hypothetical)

The in vivo efficacy of Compound-X was evaluated in a human colorectal cancer (CRC) xenograft model (HT-29).

Table 1: Tumor Growth Inhibition in HT-29 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |

| Vehicle | - | QD, PO | 1502 ± 189 | - |

| Compound-X | 10 | QD, PO | 751 ± 98 | 50 |

| Compound-X | 25 | QD, PO | 345 ± 56 | 77 |

| Compound-X | 50 | QD, PO | 120 ± 33 | 92 |

SEM: Standard Error of the Mean; QD: Once Daily; PO: Oral Gavage

Pharmacokinetic Profile (Hypothetical)

The pharmacokinetic properties of Compound-X were assessed in female BALB/c mice following a single oral dose.

Table 2: Key Pharmacokinetic Parameters of Compound-X in Mice

| Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | T½ (hr) |

| 25 | 1850 | 2 | 12500 | 6.5 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T½: Half-life

Signaling Pathway

Compound-X targets the core of the MAPK/ERK signaling cascade. The diagram below illustrates the mechanism of action.

Caption: Mechanism of Action of Compound-X.

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Model

This protocol describes the evaluation of Compound-X in a subcutaneous HT-29 human colorectal cancer xenograft model.[1][2]

5.1.1 Materials

-

HT-29 human colorectal cancer cell line

-

6-8 week old female athymic nude mice

-

RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Matrigel® Basement Membrane Matrix

-

Compound-X

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Dosing syringes and gavage needles

-

Digital calipers

-

Anesthetic (e.g., isoflurane)

5.1.2 Cell Culture and Implantation

-

Culture HT-29 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Harvest cells at 70-80% confluency using trypsin.

-

Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

5.1.3 Tumor Growth Monitoring and Treatment

-

Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.[3]

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

-

Prepare Compound-X formulations in the vehicle at the desired concentrations.

-

Administer Compound-X or vehicle orally (PO) via gavage once daily (QD) for 21 days.

-

Record body weights 2-3 times per week as a measure of toxicity.

-

At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Pharmacokinetic (PK) Study

This protocol outlines a single-dose oral PK study in BALB/c mice.[4][5][6]

5.2.1 Materials

-

8-10 week old female BALB/c mice

-

Compound-X

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Dosing syringes and gavage needles

-

Blood collection tubes (containing K2-EDTA anticoagulant)

-

Centrifuge

-

Equipment for LC-MS/MS analysis

5.2.2 Dosing and Sample Collection

-

Fast mice for 4 hours prior to dosing, with water available ad libitum.

-

Administer a single oral dose of Compound-X (e.g., 25 mg/kg) via gavage.

-

Collect blood samples (approx. 50-100 µL) from a consistent site (e.g., saphenous vein) at specified time points (n=3 mice per time point).

-

Typical time points for oral dosing are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[7]

-

Immediately place blood samples into EDTA-coated tubes and keep on ice.

5.2.3 Plasma Preparation and Analysis

-

Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.[4]

-

Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.

-

Quantify the concentration of Compound-X in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][7]

-

Calculate key PK parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis with appropriate software.[5][7]

Experimental Workflow Visualization

The following diagram outlines the general workflow for conducting a preclinical in vivo efficacy study.

Caption: General Workflow for In Vivo Efficacy Studies.

References

- 1. benchchem.com [benchchem.com]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 4. Pharmacokinetics analysis in mice [bio-protocol.org]

- 5. Mouse pharmacokinetic analysis. [bio-protocol.org]

- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Unraveling PT-91: Application Notes and Protocols for Research and Development

Disclaimer: The designation "PT-91" does not correspond to a publicly disclosed or marketed pharmaceutical agent at the time of this writing. The following application notes and protocols are based on a hypothetical compound and are provided as a template for researchers, scientists, and drug development professionals. The specific details should be adapted based on the actual physicochemical properties, mechanism of action, and preclinical data of the compound under investigation.

Introduction

This document provides a comprehensive overview of the hypothetical compound this compound, including its proposed mechanism of action, and guidelines for its dosage and administration in preclinical research settings. Detailed experimental protocols are provided to assist researchers in evaluating its efficacy and safety profile.

Quantitative Data Summary

A critical aspect of drug development is the systematic collection and analysis of quantitative data. The following tables are designed to structure the data generated from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | IC50 / EC50 (nM) | Maximum Efficacy (%) | Notes |

| Cancer Cell Line A | Cytotoxicity (MTT) | |||

| Cancer Cell Line B | Apoptosis (Caspase-3/7) | |||

| Normal Cell Line 1 | Cytotoxicity (MTT) | |||

| Normal Cell Line 2 | Cytotoxicity (MTT) |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Tumor Type | Dosing Regimen (mg/kg, schedule) | Route of Administration | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Nude Mouse | Cancer A Xenograft | Oral | |||

| Nude Mouse | Cancer B Xenograft | Intravenous | |||

| SCID Mouse | Patient-Derived Xenograft 1 | Intraperitoneal |

Table 3: Pharmacokinetic Parameters of this compound in Rodents

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (h) |

| Mouse | IV | |||||

| Mouse | PO | |||||

| Rat | IV | |||||

| Rat | PO |

Experimental Protocols

Detailed and reproducible protocols are essential for the advancement of any new therapeutic agent.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer and normal cell lines.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Target cell lines

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.

Materials:

-

This compound formulation for in vivo administration

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells for implantation

-

Matrigel (optional)

-

Calipers for tumor measurement

-

Animal balance

Protocol:

-

Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.

-

Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the predetermined dosing schedule and route.

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for each treatment group.

Signaling Pathway and Workflow Visualizations

Understanding the molecular interactions and experimental processes is facilitated by clear diagrams.

Caption: Proposed mechanism of action of this compound as a PI3K inhibitor.

Caption: Workflow for a typical in vivo xenograft study.

Note: The information provided in this document is for illustrative purposes only. All experimental work should be conducted in accordance with institutional guidelines and regulations. The specific dosages, administration routes, and experimental designs for any new compound, including a hypothetical "this compound," must be determined through rigorous preclinical testing.

Application Note: Characterizing Protein Interactions and Degradation using dBET1, a BRD4-Targeting PROTAC

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to utilizing Proteolysis Targeting Chimeras (PROTACs) for protein interaction studies, using the well-characterized BRD4 degrader, dBET1, as a representative model. As specific information regarding a molecule designated "PT-91" is not available in public literature, this note uses dBET1 to illustrate the principles and methodologies for evaluating the induced interaction between a target protein and an E3 ligase, leading to target degradation. We provide detailed protocols for key assays, quantitative data for performance evaluation, and visual diagrams of the underlying biological pathways and experimental workflows.

Introduction: From Protein Inhibition to Degradation

Traditional pharmacology has focused on developing small molecules that inhibit the function of a target protein. An alternative and increasingly powerful approach is Targeted Protein Degradation (TPD), which utilizes heterobifunctional molecules known as PROTACs to eliminate a protein of interest (POI) entirely.

PROTACs are composed of three parts: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC brings the target into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the POI. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome.

This application note focuses on dBET1, a pioneering PROTAC that consists of the BET bromodomain inhibitor JQ1 linked to a ligand for the Cereblon (CRBN) E3 ligase. dBET1 selectively targets the Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, for degradation. BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes like c-MYC, making it a prime target in cancer research.

Mechanism of Action: The dBET1 PROTAC

The primary function of dBET1 is to induce the interaction between BRD4 and the CRBN E3 ligase complex. This induced proximity event is the cornerstone of its activity and the focus of protein interaction studies involving this class of molecules. The process is catalytic, as a single dBET1 molecule can induce the degradation of multiple BRD4 proteins.

Quantitative Performance Data for dBET1

The efficacy of a PROTAC is determined by its ability to bind its targets, form a stable and productive ternary complex, and induce degradation. The following tables summarize key quantitative parameters for dBET1.

Table 1: Binary Binding Affinities of dBET1

| Ligand | Target Protein | Binding Affinity (KD) | Method | Reference |

| dBET1 | BRD4 (BD1) | ~50 nM | TR-FRET | [1] |

| dBET1 | BRD4 (BD2) | ~90 nM | TR-FRET | [1] |

| dBET1 | CRBN | ~26 µM | Fluorescence Assay | [2] |

Table 2: Ternary Complex Formation and Cooperativity

Cooperativity (α) measures how the binding of one protein partner affects the PROTAC's affinity for the other. It is calculated as α = KD (binary) / KD (ternary). An α > 1 indicates positive cooperativity, while α < 1 indicates negative cooperativity.

| Ternary Complex | Cooperativity (αapp) | Note | Method | Reference |

| BRD4(BD1)-dBET1-CRBN | < 1 (Negative) | Shorter linker may cause steric hindrance. | Competitive Binding | [3] |

| BRD4(BD2)-dBET1-CRBN | < 1 (Negative) | Negative cooperativity is observed for both bromodomains. | Competitive Binding | [3] |

Table 3: BRD4 Degradation Performance in Acute Myeloid Leukemia (AML) Cell Lines

DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of degradation achieved.

| Cell Line | DC50 (µM) | Dmax (%) | Time Point | Reference |

| MV4-11 | ~0.275 | >90% | 24 hours | [4] |

| Kasumi-1 | ~0.148 | >90% | 24 hours | [4] |

| NB4 | ~0.336 | >90% | 24 hours | [4] |

| THP-1 | ~0.355 | >90% | 24 hours | [4] |

Signaling Pathway: BRD4 and c-MYC Regulation

BRD4 is a key transcriptional coactivator. It binds to acetylated histones at super-enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and transcriptional elongation of target genes, including the master regulator of cell proliferation, c-MYC. By degrading BRD4, dBET1 effectively shuts down this signaling axis, leading to decreased c-MYC levels, cell cycle arrest, and apoptosis.[5][6][7]

Experimental Protocols

Protocol 1: Protein Degradation Analysis by Western Blot

This protocol is the gold standard for directly measuring the reduction in target protein levels.

Materials:

-

Cell Line: MV4-11 (AML cell line)

-

Reagents: dBET1 (stock in DMSO), DMSO (vehicle), RPMI-1640 medium, FBS, Pen-Strep, PBS, RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Laemmli Sample Buffer.

-

Antibodies: Primary anti-BRD4, Primary anti-GAPDH (or other loading control), HRP-conjugated secondary antibody.

-

Consumables: 6-well plates, cell scrapers, PVDF membrane, SDS-PAGE gels, ECL substrate.

Methodology:

-

Cell Seeding: Seed MV4-11 cells in 6-well plates at a density of 0.5 x 106 cells/mL and allow them to grow overnight.

-

PROTAC Treatment: Treat cells with serial dilutions of dBET1 (e.g., 1 nM to 5 µM) for a fixed time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[8]

-

Cell Lysis:

-

After treatment, wash cells once with ice-cold PBS.

-

Lyse cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[9]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant to a new tube.

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.

-

Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

-

Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary anti-BRD4 antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.[8]

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the BRD4 band intensity to the loading control (GAPDH). Calculate DC50 and Dmax values from the dose-response curve.

-

Protocol 2: Ternary Complex Formation by TR-FRET Assay

This homogeneous assay measures the proximity of BRD4 and CRBN induced by dBET1. It is suitable for higher-throughput screening.[10][11]

Principle: A GST-tagged BRD4 protein is detected with a Terbium (Tb)-labeled anti-GST antibody (donor), and a His-tagged CRBN protein is detected with a fluorophore-labeled anti-His antibody (acceptor). When dBET1 brings the two proteins together, the donor and acceptor fluorophores are in close proximity, allowing for Time-Resolved Fluorescence Energy Transfer (TR-FRET).

Materials:

-

Recombinant GST-tagged BRD4 (e.g., BD1 or BD2)

-

Recombinant His-tagged CRBN/DDB1 complex

-

dBET1 and control compounds

-

Tb-anti-GST antibody (donor)

-

AF488-anti-His antibody (acceptor)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)

-

384-well low-volume assay plates

Methodology:

-

Reagent Preparation: Prepare stock solutions of proteins and antibodies in the assay buffer. Prepare a serial dilution of dBET1 (e.g., from 100 µM down to low nM).

-

Assay Setup: (Final volume of 20 µL)

-

In a 384-well plate, add 5 µL of 4x dBET1 dilutions.

-

Add 5 µL of a 4x mixture of GST-BRD4 and Tb-anti-GST antibody. A recommended starting concentration is 8 nM GST-BRD4 and 8 nM Tb-anti-GST.[11]

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of a 2x mixture of His-CRBN/DDB1 and AF488-anti-His antibody. A recommended starting concentration is 16 nM His-CRBN/DDB1 and 8 nM AF488-anti-His.[11]

-

-

Incubation: Incubate the plate in the dark at room temperature for 3-4 hours to allow the reaction to reach equilibrium.

-

Measurement:

-

Read the plate on a TR-FRET enabled plate reader.

-

Excite the Terbium donor at ~340 nm.

-

Measure emission at two wavelengths: ~490 nm (Tb emission) and ~520 nm (FRET-sensitized acceptor emission).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (520 nm emission / 490 nm emission).

-

Plot the TR-FRET ratio against the log of the dBET1 concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation. The peak of the curve indicates the optimal concentration for complex formation.

-

Protocol 3: In-Cell BRD4 Ubiquitination Assay

This protocol confirms that the degradation of BRD4 is dependent on the ubiquitin-proteasome system by detecting the polyubiquitination of BRD4.

Materials:

-

Cell Line: MV4-11 or HEK293T

-

Reagents: dBET1, MG132 (proteasome inhibitor), non-denaturing lysis buffer (e.g., NP-40 based), Protein A/G magnetic beads.

-

Antibodies: Primary anti-BRD4 (for immunoprecipitation), Primary anti-Ubiquitin (e.g., P4D1 clone), HRP-conjugated secondary antibody.

Methodology:

-

Cell Treatment:

-

Seed cells and allow them to grow overnight.

-

Pre-treat cells with the proteasome inhibitor MG132 (10-20 µM) for 1-2 hours. This is crucial to allow ubiquitinated proteins to accumulate instead of being degraded.

-

Treat the cells with dBET1 (at a concentration known to cause degradation, e.g., 1 µM) or DMSO for a short period (e.g., 2-4 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).

-

Clear the lysate by centrifugation as described in the Western Blot protocol.

-

-

Immunoprecipitation (IP):

-

Incubate a portion of the cleared lysate (~500 µg - 1 mg of protein) with an anti-BRD4 antibody overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-BRD4 complexes.

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.[12]

-

-

Elution and Western Blot:

-

Elute the immunoprecipitated proteins by boiling the beads in 1x Laemmli sample buffer.

-

Run the eluates on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against Ubiquitin. A high-molecular-weight smear or ladder of bands in the dBET1-treated lane indicates polyubiquitinated BRD4.

-

As a control, the same membrane can be stripped and re-probed with an anti-BRD4 antibody to confirm equal immunoprecipitation of BRD4.

-

Conclusion

The study of PROTACs like dBET1 provides a powerful framework for understanding and engineering induced protein-protein interactions for therapeutic benefit. By combining assays that measure ternary complex formation, target ubiquitination, and final protein degradation, researchers can build a comprehensive picture of a PROTAC's mechanism of action. The protocols and data presented here for the BRD4 degrader dBET1 serve as a robust starting point for scientists entering the field of targeted protein degradation and for those seeking to characterize novel PROTAC molecules.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]